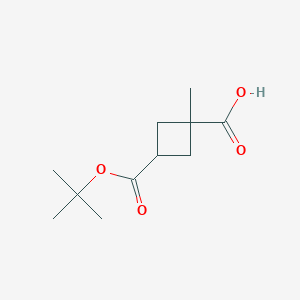

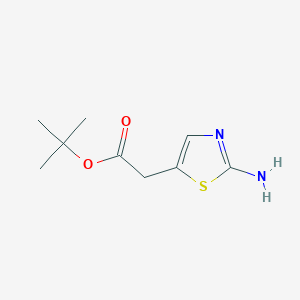

![molecular formula C22H16N2O5 B2717828 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921889-91-0](/img/structure/B2717828.png)

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound . It is related to the class of compounds known as 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor .

Synthesis Analysis

The synthesis of this compound involves complex organic reactions . A solution of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate was used in the synthesis process .Molecular Structure Analysis

The molecular formula of this compound is C22H15F3N2O3 . This indicates that it contains 22 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The compound may be used in chemical synthesis studies .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Compounds related to dibenzo[b,f][1,4]oxazepines and their derivatives have been extensively studied for their synthesis and chemical reactivity. Research has shown that dibenzo[b,f][1,4]oxazepines can undergo various chemical reactions, including ring closure, rearrangements, and cyclisation processes, to produce novel compounds with potential biological activities. For instance, studies have explored the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b] oxazole derivatives, leading to the formation of exo-methylene compounds and isoindoles, among other products (Terada et al., 1973). Another research effort described the one-pot synthesis of dibenz[b,f][1,4]oxazepines via Mg(ClO4)2-catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr (Luo et al., 2014), demonstrating the versatility of these compounds in organic synthesis.

Pharmacological Evaluation

Compounds with structures related to dibenzo[b,f][1,4]oxazepines have been evaluated for their pharmacological properties, including antibacterial and anticancer activities. A novel class of benzoxepine-1,2,3-triazole hybrids was synthesized and showed notable activity against Gram-negative bacteria (Escherichia coli) and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015). These findings highlight the potential of dibenzo[b,f][1,4]oxazepine derivatives in the development of new therapeutic agents.

Neuropharmacology and Metabolism

Research on compounds structurally similar to "N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide" includes the study of their neuropharmacological properties and metabolism. The metabolism of carbamazepine, a compound with a dibenz[b,f]oxazepine structure, has been thoroughly investigated, revealing insights into its enzymatic hydrolysis and the formation of metabolites with distinct pharmacological activities (Bellucci et al., 1987). These studies contribute to our understanding of the pharmacokinetics and dynamics of dibenzo[b,f][1,4]oxazepine derivatives, guiding their therapeutic use and the design of new drugs.

Wirkmechanismus

The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Eigenschaften

IUPAC Name |

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5/c1-24-16-4-2-3-5-18(16)29-17-9-7-14(11-15(17)22(24)26)23-21(25)13-6-8-19-20(10-13)28-12-27-19/h2-11H,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXKFGUJFOSXCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2717745.png)

![3-Fluoro-4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2717746.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2717750.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/new.no-structure.jpg)

![2-fluoro-N-{[4-(2-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2717758.png)

![2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine](/img/structure/B2717759.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2717766.png)

![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)